molecular formula C17H13BrClN3O2S B11543906 1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl N'-(4-bromophenyl)carbamimidothioate

1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl N'-(4-bromophenyl)carbamimidothioate

Cat. No.: B11543906
M. Wt: 438.7 g/mol
InChI Key: KEYVWVUFHCQWCC-UHFFFAOYSA-N
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Description

(E)-N’-(4-BROMOPHENYL)-1-{[1-(3-CHLOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}METHANIMIDAMIDE is a complex organic compound that features a combination of bromophenyl, chlorophenyl, and dioxopyrrolidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-N’-(4-BROMOPHENYL)-1-{[1-(3-CHLOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}METHANIMIDAMIDE typically involves multi-step organic reactions. One common route includes:

    Formation of the Pyrrolidinyl Core: Starting with a suitable pyrrolidine derivative, the core structure is formed through cyclization reactions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction.

    Attachment of the Bromophenyl Group: The bromophenyl group is attached through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.

    Formation of the Methanimidamide Moiety: The final step involves the formation of the methanimidamide group through a condensation reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of automated synthesis platforms to ensure consistency and efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups, converting them to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products Formed:

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines: From reduction reactions.

    Functionalized Aromatics: From substitution reactions.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, allowing for the creation of more complex molecules.

Biology: In biological research, it is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

Industry: In industrial applications, it is used in the development of new materials, such as polymers and advanced composites.

Mechanism of Action

The mechanism of action of (E)-N’-(4-BROMOPHENYL)-1-{[1-(3-CHLOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}METHANIMIDAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • (E)-N’-(4-BROMOPHENYL)-1-{[1-(3-CHLOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}METHANIMIDAMIDE shares structural similarities with other sulfonamide derivatives and pyrrolidine-based compounds.
  • Other similar compounds include N-(4-bromophenyl)-N’-(3-chlorophenyl)urea and 1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl sulfonamide.

Uniqueness:

  • The unique combination of bromophenyl, chlorophenyl, and dioxopyrrolidinyl groups in (E)-N’-(4-BROMOPHENYL)-1-{[1-(3-CHLOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}METHANIMIDAMIDE provides distinct chemical properties and potential biological activities that are not found in other similar compounds.

Properties

Molecular Formula

C17H13BrClN3O2S

Molecular Weight

438.7 g/mol

IUPAC Name

[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl] N'-(4-bromophenyl)carbamimidothioate

InChI

InChI=1S/C17H13BrClN3O2S/c18-10-4-6-12(7-5-10)21-17(20)25-14-9-15(23)22(16(14)24)13-3-1-2-11(19)8-13/h1-8,14H,9H2,(H2,20,21)

InChI Key

KEYVWVUFHCQWCC-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC(=CC=C2)Cl)SC(=NC3=CC=C(C=C3)Br)N

Origin of Product

United States

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